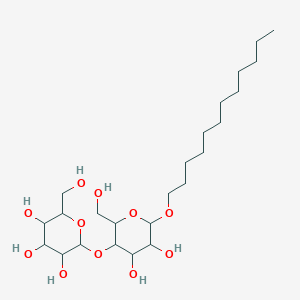

Dodecyl beta-D-maltoside

Description

Properties

IUPAC Name |

2-[6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyl β-D-Maltoside (DDM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-dodecyl-β-D-maltoside (DDM), a non-ionic detergent widely utilized in membrane protein research and pharmaceutical formulations. This document details the CMC of DDM under various experimental conditions, provides in-depth experimental protocols for its determination, and illustrates key processes through detailed diagrams.

Quantitative Data on the CMC of Dodecyl β-D-Maltoside

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles. For DDM, this value is influenced by several factors, including temperature, pH, and the presence of salts or other solutes.

| Parameter | Condition | CMC Value | Reference |

| Solvent | Water | ~ 0.17 mM | [1][2][3][4] |

| Water | 100-600 µM (0.1-0.6 mM) | [5][6] | |

| 0.2 M NaCl | ~ 0.12 mM | [7][8] | |

| 10 mM Sodium Phosphate (pH 7.4) | 0.085 mg/mL (~ 0.166 mM) | [9] | |

| Additives | Decreases in the presence of | Sodium Chloride, Sucrose | [10] |

| Increases in the presence of | Urea | [10] |

Experimental Protocols for CMC Determination

The determination of the CMC of DDM can be accomplished through various analytical techniques. Below are detailed methodologies for some of the most common approaches.

Surface Tension Measurement

This classical method is based on the principle that the surface tension of a surfactant solution decreases as the surfactant concentration increases. Once micelles begin to form, the concentration of free monomers in the solution remains relatively constant, leading to a plateau in the surface tension. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of DDM Solutions: Prepare a stock solution of DDM (e.g., 10 mM) in the desired buffer (e.g., deionized water, PBS). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 1 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method. Ensure the instrument is calibrated and the platinum plate or ring is thoroughly cleaned with a flame or appropriate solvent to remove any contaminants.

-

Measurement:

-

Measure the surface tension of the pure solvent (blank).

-

Sequentially measure the surface tension of each DDM dilution, starting from the lowest concentration.

-

Allow the surface tension reading to stabilize for each concentration before recording the value. This is crucial as it can take time for the surfactant monomers to diffuse and adsorb at the air-water interface.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the DDM concentration.

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This sensitive technique utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1 mM.

-

Prepare a series of DDM solutions in the desired aqueous buffer, spanning a range of concentrations below and above the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each DDM solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). The final concentration of the organic solvent should be kept minimal (e.g., <0.1%) to avoid influencing micellization.

-

Allow the solutions to equilibrate, protected from light.

-

-

Fluorimeter Setup:

-

Measurement:

-

Measure the fluorescence emission spectrum for each DDM concentration containing the pyrene probe.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁, around 372-374 nm) and third (I₃, around 383-385 nm) vibronic peaks.[11]

-

Plot the ratio of I₁/I₃ as a function of the DDM concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann equation.

-

Dynamic Light Scattering (DLS)

DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, only small DDM monomers are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a particle population with a larger hydrodynamic radius.

Protocol:

-

Sample Preparation:

-

Prepare a series of DDM solutions in a filtered, high-purity solvent or buffer across a range of concentrations. It is crucial to use dust-free solutions to avoid interference from extraneous particles.

-

-

DLS Instrument Setup:

-

Use a DLS instrument equipped with a laser and a detector.

-

Set the measurement temperature and allow the instrument to equilibrate.

-

-

Measurement:

-

For each concentration, place the solution in a clean cuvette and perform the DLS measurement.

-

Record both the scattered light intensity (count rate) and the measured particle size distribution.

-

-

Data Analysis:

-

Plot the scattered light intensity as a function of DDM concentration.

-

Below the CMC, the intensity will be low and relatively constant. Above the CMC, a sharp increase in intensity will be observed due to the formation of micelles.

-

The CMC is determined as the concentration at the onset of this sharp increase.

-

Simultaneously, the particle size data will show the appearance of a larger species (the micelles) at concentrations above the CMC.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the demicellization of a surfactant. In a typical experiment, a concentrated solution of the surfactant (well above its CMC) is titrated into a pure solvent. As the surfactant is diluted below its CMC in the sample cell, the micelles dissociate, resulting in a characteristic heat change.

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of DDM in the desired buffer (e.g., 10-20 times the expected CMC).

-

Fill the ITC syringe with this concentrated DDM solution.

-

Fill the sample cell with the same buffer used to prepare the DDM solution.

-

-

ITC Instrument Setup:

-

Set the experimental temperature and other parameters (e.g., stirring speed, injection volume, spacing between injections).

-

Allow the system to equilibrate to a stable baseline.

-

-

Titration:

-

Perform a series of injections of the concentrated DDM solution into the sample cell.

-

-

Data Analysis:

-

The raw data will show a series of heat-flow peaks corresponding to each injection.

-

Integrating these peaks yields a plot of the heat change per injection versus the total surfactant concentration in the cell.

-

This plot will typically show a sharp transition around the CMC. The CMC is determined from the midpoint of this transition.

-

Visualizations of Key Concepts and Workflows

Principle of CMC Determination

The formation of micelles is a key characteristic of surfactants. Below the CMC, surfactant molecules exist as monomers. As the concentration increases, they first saturate the air-water interface, reducing surface tension. Above the CMC, the excess monomers self-assemble into micelles in the bulk solution. This transition is accompanied by abrupt changes in various physical properties of the solution, which are exploited for CMC determination.

Caption: Conceptual diagram illustrating the behavior of surfactant molecules below and above the Critical Micelle Concentration (CMC).

Experimental Workflow for Membrane Protein Solubilization

DDM is extensively used for the extraction and solubilization of membrane proteins from their native lipid bilayer environment. The process involves disrupting the cell membrane and then using the detergent to create a soluble protein-detergent complex.

Caption: A typical experimental workflow for the solubilization of membrane proteins using Dodecyl β-D-Maltoside (DDM).

Mechanism of Drug Delivery Enhancement by DDM

In pharmaceutical formulations, particularly for intranasal drug delivery, DDM acts as a permeation enhancer. It facilitates the transport of drug molecules across mucosal barriers through two primary mechanisms: the transient opening of tight junctions between cells (paracellular transport) and by promoting transport through the cells themselves (transcellular transport).[13][14]

Caption: Schematic of DDM's mechanism as a permeation enhancer in drug delivery, facilitating both paracellular and transcellular transport.

References

- 1. Anatrace.com [anatrace.com]

- 2. researchgate.net [researchgate.net]

- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 4. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. n- Dodecyl-b-D-maltoside, Ultrol Grade - CAS 69227-93-6 - Calbiochem CAS 69227-93-6 is a non-ionic detergent similar to n-octyl-b-D-glucopyranoside; however, increased alkyl chain length has been shown to increase thermal stability of lipid-free rhodopsin in solution. 69227-93-6 [sigmaaldrich.com]

- 7. Anatrace.com [anatrace.com]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. The effects of lauryl maltoside on the reactivation of several enzymes after treatment with guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. rsc.org [rsc.org]

- 12. Item - Critical micelle concentration assessed via fluorescence spectroscopy. - Public Library of Science - Figshare [plos.figshare.com]

- 13. Dodecylmaltoside Modulates Bicellular Tight Junction Contacts To Promote Enhanced Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure of Dodecyl beta-D-Maltoside (DDM) Micelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics of micelles formed by the non-ionic detergent n-dodecyl-β-D-maltoside (DDM). DDM is a critical tool in membrane protein research and is increasingly explored for its potential in drug delivery systems. Understanding the architecture of DDM micelles is paramount for their effective application in these fields.

Core Structural and Physicochemical Properties of DDM Micelles

Dodecyl-β-D-maltoside is an amphiphilic molecule consisting of a hydrophilic maltose (B56501) headgroup and a hydrophobic dodecyl tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), DDM monomers self-assemble into supramolecular structures called micelles. These micelles are dynamic entities with a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell, composed of the maltose headgroups, which interfaces with the surrounding aqueous environment. This unique structure allows them to encapsulate hydrophobic molecules, such as membrane proteins and certain drugs, within their core, thereby solubilizing them in aqueous media.[1]

Quantitative Data Summary

The physicochemical properties of DDM micelles can vary depending on experimental conditions such as temperature, buffer composition, and the presence of additives. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Experimental Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 0.15 - 0.17 mM | Aqueous solution | [1][2] |

| Aggregation Number (Nagg) | 98 - 140 | Aqueous solution | [3] |

| Micellar Weight | ~65 - 70 kDa | Aqueous solution | [2] |

| Hydrodynamic Radius (Rh) | ~3.3 - 3.5 nm | Aqueous solution | [4] |

Table 1: Physicochemical Properties of DDM Micelles.

Experimental Protocols for Characterizing DDM Micelle Structure

A variety of biophysical techniques are employed to elucidate the structural and dynamic properties of DDM micelles. Below are detailed methodologies for key experiments.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the overall shape and size of macromolecules in solution. For DDM micelles, SAXS provides information on their radius of gyration (Rg), shape (e.g., spherical, ellipsoidal), and internal structure (core-shell).[5][6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of DDM solutions in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) at concentrations above the CMC (e.g., 1-10 mg/mL).

-

Prepare a matching buffer blank for background subtraction.

-

Centrifuge all solutions at high speed (e.g., 14,000 rpm for 10 minutes) to remove any aggregates or dust.

-

-

Data Collection:

-

Use a synchrotron or laboratory-based SAXS instrument.

-

Collect scattering data for each DDM concentration and the buffer blank.

-

Ensure data is collected over a suitable range of scattering vectors (q), typically 0.01 to 0.5 Å⁻¹. The scattering vector is defined as q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering to obtain the net scattering intensity of the micelles.

-

Perform Guinier analysis on the low-q region of the scattering curve to determine the radius of gyration (Rg).

-

Analyze the full scattering curve using model-based approaches (e.g., core-shell ellipsoid models) to determine the shape, dimensions, and aggregation number of the micelles.[7] Software such as ATSAS or SasView can be used for this analysis.[7]

-

Small-Angle Neutron Scattering (SANS) with Contrast Variation

SANS is analogous to SAXS but uses neutrons instead of X-rays. A key advantage of SANS is the ability to use contrast variation by exchanging hydrogen with deuterium (B1214612) in the solvent (D₂O) or the detergent itself. This allows for the selective highlighting or masking of different components of the micelle.[8][9]

Experimental Protocol:

-

Sample Preparation:

-

Prepare DDM solutions in a series of H₂O/D₂O buffers with varying D₂O concentrations (e.g., 0%, 42%, 70%, 100% D₂O). The concentration of DDM should be kept constant and above the CMC.

-

For more advanced experiments, use deuterated DDM (d-DDM) to match the scattering length density of the solvent, effectively making the micelles "invisible" to neutrons. This is particularly useful when studying protein-detergent complexes.[10]

-

-

Data Collection:

-

Perform SANS measurements at a dedicated neutron scattering facility.

-

Collect data for all samples and corresponding buffer blanks.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering.

-

Analyze the data at different contrasts to determine the structure of the hydrophobic core and the hydrophilic shell independently.

-

Model the data using core-shell models to obtain detailed structural parameters.[11]

-

Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) of the micelles can be determined.[12]

Experimental Protocol:

-

Sample Preparation:

-

Prepare DDM solutions at various concentrations above the CMC in a filtered (0.22 µm) buffer.

-

Ensure the sample is free of dust and aggregates by centrifugation or filtration.[13]

-

-

Data Collection:

-

Use a DLS instrument with a temperature-controlled sample holder.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for several minutes before measurement.[14]

-

Collect data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

Analyze the correlation function to determine the diffusion coefficient (D).

-

Calculate the hydrodynamic radius (Rh) using the Stokes-Einstein equation: Rh = kBT / (6πηD), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[15]

-

Analytical Ultracentrifugation (AUC)

AUC measures the sedimentation of molecules in a centrifugal field. Sedimentation velocity experiments can be used to determine the sedimentation coefficient, which, in combination with the diffusion coefficient from DLS, can provide the molar mass and information about the shape of the DDM micelles.[16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare DDM solutions at several concentrations above the CMC in the desired buffer.

-

Prepare a reference buffer sample.[17]

-

-

Data Collection:

-

Use an analytical ultracentrifuge with absorbance and/or interference optics.

-

Perform sedimentation velocity experiments at a constant temperature and rotor speed (e.g., 42,000 rpm).

-

-

Data Analysis:

-

Analyze the sedimentation profiles to obtain the distribution of sedimentation coefficients, c(s).

-

The main peak in the c(s) distribution corresponds to the DDM micelles.

-

The sedimentation coefficient, along with the diffusion coefficient and partial specific volume, can be used to calculate the micellar molecular weight.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure and dynamics of DDM micelles at the atomic level. 1D ¹H NMR can be used to determine the CMC, while 2D NMR techniques like NOESY can provide insights into the spatial arrangement of the detergent molecules within the micelle.[20][21]

Experimental Protocol:

-

Sample Preparation:

-

Prepare DDM samples in a suitable deuterated solvent (e.g., D₂O) at a concentration above the CMC.

-

For studying protein-detergent complexes, uniformly ¹⁵N- or ¹³C-labeled protein is typically used.[22]

-

-

Data Collection:

-

Use a high-field NMR spectrometer.

-

Acquire 1D ¹H and 2D ¹H-¹H NOESY or ROESY spectra for pure micelles.

-

For protein-detergent complexes, acquire heteronuclear correlation spectra such as ¹H-¹⁵N HSQC or TROSY.[3]

-

-

Data Analysis:

-

Analyze the chemical shifts and line widths in the ¹H spectrum to study the micellar environment.

-

Analyze the cross-peaks in the NOESY/ROESY spectra to determine through-space proximities between protons, which can be used to model the conformation of DDM molecules within the micelle.

-

Visualizing Key Processes and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts and experimental workflows related to DDM micelles.

DDM Micelle Formation

This diagram illustrates the logical process of DDM monomer self-assembly into a micelle above the Critical Micelle Concentration (CMC).

Experimental Workflow for Membrane Protein Solubilization and Purification

This diagram outlines a typical experimental workflow for extracting a membrane protein from a cell membrane and purifying it using DDM.

DDM Micelles in Drug Delivery

This diagram illustrates the conceptual mechanism of how DDM micelles can be used as vehicles for the delivery of hydrophobic drugs.[23][24]

Conclusion

The structural integrity and physicochemical properties of DDM micelles are fundamental to their successful application in the solubilization and characterization of membrane proteins and as potential drug delivery vehicles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working in these areas. A thorough understanding and precise characterization of DDM micellar structures are essential for optimizing experimental outcomes and advancing the frontiers of membrane protein biology and nanomedicine.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. mdpi.com [mdpi.com]

- 3. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ill.eu [ill.eu]

- 9. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 13. lsinstruments.ch [lsinstruments.ch]

- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. muser-my.com [muser-my.com]

- 16. researchgate.net [researchgate.net]

- 17. local.biochemistry.utoronto.ca [local.biochemistry.utoronto.ca]

- 18. Characterization of Protein Detergent Complexes by NMR, Light Scattering, and Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. NMR characterization of membrane protein–detergent micelle solutions using microcoil equipment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Non-micellar systems for solution NMR spectroscopy of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of n-Dodecyl-β-D-maltoside (DDM) in the Solubilization of Membrane Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of n-dodecyl-β-D-maltoside (DDM), a non-ionic detergent, in the critical process of membrane protein solubilization. Understanding the principles and practical considerations of DDM-mediated extraction is paramount for the successful purification, functional characterization, and structural elucidation of this challenging class of proteins, which constitute a significant portion of drug targets.

The Core Mechanism: How DDM Liberates Membrane Proteins

Membrane proteins are embedded within the lipid bilayer, a hydrophobic environment that is incompatible with aqueous solutions used in most biochemical and structural biology techniques. Detergents like DDM are amphipathic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This dual nature is the key to their function.

The solubilization process begins when the concentration of DDM in solution surpasses its critical micelle concentration (CMC). At this point, individual DDM molecules (monomers) self-assemble into spherical structures called micelles, with their hydrophobic tails forming a core and their hydrophilic heads facing the aqueous environment.

When a membrane preparation is introduced to a DDM solution above its CMC, the detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to its disruption. The hydrophobic transmembrane domains of the membrane proteins are then shielded from the aqueous solvent by the hydrophobic tails of DDM molecules, forming mixed micelles of protein, detergent, and sometimes residual lipids. This process effectively extracts the protein from its native membrane environment while aiming to preserve its native conformation and function.

Quantitative Data for DDM-Mediated Solubilization

The selection of appropriate detergent concentrations and conditions is critical for successful membrane protein solubilization. The following tables summarize key quantitative data for DDM.

| Parameter | Value | Conditions |

| Molecular Weight | 510.6 g/mol | - |

| Critical Micelle Concentration (CMC) | 0.15 - 0.17 mM (0.0087% w/v) | In water/aqueous buffer[1][2] |

| 0.09 mM | In a specific buffer (100 mM PIPES, pH 7.0, 5 mM CaCl2)[3] | |

| Aggregation Number | 78 - 149 | In water[4] |

| ~140 | Determined by Small-Angle X-ray Scattering (SAXS)[4] | |

| 226 ± 17 | In a protein-detergent complex (LeuT transporter)[5][6] | |

| Micelle Molecular Weight | ~50 kDa | - |

| Parameter | Recommended Range | Application |

| Solubilization Concentration | 1% - 2.5% (w/v) | Initial extraction from membranes |

| Purification Concentration | 0.01% - 0.1% (w/v) | Maintaining solubility during chromatography[7] |

| Protein-to-Detergent Ratio (w/w) | 1:3 to 1:10 | Initial screening for solubilization[8] |

Experimental Protocol: A Step-by-Step Guide to Membrane Protein Solubilization with DDM

This protocol provides a generalized framework for the solubilization of a target membrane protein from isolated cell membranes. It is crucial to note that optimization is often required for each specific protein.

Materials:

-

Isolated cell membranes containing the target protein.

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), Protease Inhibitor Cocktail.

-

DDM Stock Solution: 10% (w/v) n-dodecyl-β-D-maltoside in water.

-

Centrifuge capable of high speeds (e.g., 100,000 x g).

Methodology:

-

Membrane Preparation:

-

Thaw the isolated membrane pellet on ice.

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. The protein concentration can be determined using a detergent-compatible protein assay such as the BCA assay.

-

-

Detergent Addition:

-

From the 10% (w/v) DDM stock solution, add the desired final concentration of DDM to the membrane suspension. A good starting point is 1.0% (w/v). For sensitive proteins, a dropwise addition of the DDM stock solution while gently stirring the membrane suspension on ice can improve the preservation of protein activity.[9]

-

-

Solubilization (Incubation):

-

Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing, which can lead to protein denaturation. The optimal incubation time can vary and may need to be determined empirically (e.g., from 30 minutes to 4 hours).[8]

-

-

Clarification of the Solubilized Fraction:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[8]

-

-

Collection of the Solubilized Protein:

-

Carefully collect the supernatant, which contains the solubilized membrane protein in DDM micelles. This fraction is now ready for subsequent purification steps, such as affinity chromatography.

-

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex biological and experimental processes involving membrane proteins.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]

The Pivotal Role of Dodecyl β-D-Maltoside (DDM) in Modern Biochemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of biochemical research, the selection of an appropriate detergent is a critical determinant of experimental success, particularly in the study of membrane proteins. Among the vast array of available surfactants, n-Dodecyl β-D-Maltoside (DDM) has emerged as a preeminent tool for researchers, scientists, and drug development professionals. This technical guide delves into the core advantages of DDM, providing a comprehensive overview of its properties, detailed experimental protocols, and visual representations of its application in key biochemical pathways.

Dodecyl β-D-maltoside is a non-ionic detergent renowned for its gentle yet effective solubilizing properties.[1] Its unique molecular structure, comprising a hydrophilic maltose (B56501) headgroup and a hydrophobic dodecyl tail, allows it to disrupt lipid bilayers and extract membrane proteins while preserving their native structure and function—a crucial factor for meaningful downstream analysis.[2]

Core Advantages of Dodecyl β-D-Maltoside

The utility of DDM in biochemistry stems from a combination of favorable physicochemical properties:

-

Mild, Non-Denaturing Action: Unlike harsh ionic detergents that can irreversibly denature proteins, DDM's non-ionic nature allows it to break lipid-lipid and lipid-protein interactions without disrupting the intricate protein-protein interactions essential for biological activity.[2] This mildness is paramount for studying the structure and function of delicate membrane proteins, such as G-protein coupled receptors (GPCRs) and ion channels.[1]

-

Low Critical Micelle Concentration (CMC): DDM forms micelles at a relatively low concentration (approximately 0.17 mM in water), which is advantageous for several reasons.[3][4] It minimizes the amount of free detergent in solution that could interfere with subsequent assays and allows for the formation of stable protein-detergent complexes with a minimal amount of surfactant.[1]

-

Formation of Stable Micelles: DDM forms stable micelles with a high aggregation number, which effectively shield the hydrophobic transmembrane domains of solubilized proteins from the aqueous environment, thereby preventing aggregation and maintaining their solubility and long-term stability.[1]

-

Versatility in Application: DDM is a versatile detergent employed in a wide range of biochemical applications, including the extraction, solubilization, purification, and crystallization of membrane proteins.[1] It is also utilized in the stabilization of enzymes and for in vitro studies of protein-lipid interactions.[1]

Quantitative Comparison of Common Detergents

The selection of a detergent is often a process of empirical optimization. The following table provides a quantitative comparison of the key physicochemical properties of DDM and other commonly used detergents in membrane protein research.

| Detergent | Chemical Class | Molecular Weight (Da) | CMC (mM in water) | Aggregation Number | Micelle Molecular Weight (kDa) |

| Dodecyl β-D-maltoside (DDM) | Non-ionic (Maltoside) | 510.6 | ~0.17 | ~80-150 | ~65-70 |

| Decyl β-D-maltoside (DM) | Non-ionic (Maltoside) | 482.6 | ~1.8 | ~69 | ~40 |

| Octyl β-D-glucoside (OG) | Non-ionic (Glucoside) | 292.4 | ~20 | ~30-100 | ~25 |

| Triton X-100 | Non-ionic (Polyoxyethylene) | ~625 (average) | ~0.2 | ~75-165 | ~60-90 |

| CHAPS | Zwitterionic | 614.9 | ~8-10 | ~10 | ~6 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (Maltoside) | 1069.2 | ~0.01 | ~400 | ~91-393 |

Data compiled from multiple sources.[5][6] Values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments where DDM is advantageously employed.

Protocol 1: Solubilization of the β2-Adrenergic Receptor (a GPCR) from Mammalian Cell Membranes

The β2-adrenergic receptor (β2AR) is a prototypical GPCR and a key drug target. DDM is frequently the detergent of choice for its solubilization due to its ability to maintain the receptor's functional integrity.[7][8]

Materials:

-

Purified cell membranes expressing β2AR

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (w/v) DDM, protease inhibitor cocktail.

-

Dounce homogenizer

-

Ultracentrifuge

Methodology:

-

Thaw the purified cell membranes on ice.

-

Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

-

Homogenize the suspension with 20-30 strokes of a Dounce homogenizer on ice.

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

-

Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.

-

Carefully collect the supernatant containing the solubilized β2AR for downstream purification and analysis.

Protocol 2: Purification of DDM-Solubilized Membrane Proteins by Affinity Chromatography

This protocol describes a general workflow for the purification of a His-tagged membrane protein solubilized in DDM.

Materials:

-

DDM-solubilized membrane protein extract

-

Equilibration/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.02% (w/v) DDM.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.02% (w/v) DDM.

-

Ni-NTA affinity resin

Methodology:

-

Equilibrate the Ni-NTA resin with 10 column volumes of Equilibration/Wash Buffer.

-

Load the DDM-solubilized protein extract onto the column.

-

Wash the column with 20 column volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE and Western blot to identify fractions containing the purified protein.

Visualizing Biochemical Processes with DDM

Signaling Pathway of the β2-Adrenergic Receptor

DDM has been instrumental in the structural and functional characterization of GPCRs like the β2-adrenergic receptor, enabling the study of its interaction with downstream signaling partners.[9][10][11] The following diagram illustrates the Gs signaling pathway initiated by the β2AR.

Caption: Gs signaling pathway of the β2-adrenergic receptor.

Experimental Workflow for Studying Membrane-Bound Enzyme Kinetics

DDM is also valuable for studying the kinetics of membrane-bound enzymes, such as cytochrome c oxidase, by providing a stable and functionally permissive environment.[4][12][13]

Caption: Workflow for membrane-bound enzyme kinetics using DDM.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. goldbio.com [goldbio.com]

- 3. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 4. Modeling the detailed kinetics of mitochondrial cytochrome c oxidase: Catalytic mechanism and nitric oxide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Functional solubilization of the β2-adrenoceptor using diisobutylene maleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. β2 adrenergic receptor-induced conformational changes in the heterotrimeric G protein Gs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Situ Monitoring of the Catalytic Activity of Cytochrome c Oxidase in a Biomimetic Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling the detailed kinetics of mitochondrial cytochrome c oxidase: Catalytic mechanism and nitric oxide inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Order: A Technical Guide to Dodecyl β-D-Maltoside's Interaction with Lipid Bilayers

For researchers, scientists, and drug development professionals, understanding the molecular interactions between detergents and lipid membranes is paramount for the successful solubilization, purification, and characterization of membrane proteins. This in-depth technical guide elucidates the mechanism of action of n-dodecyl-β-D-maltoside (DDM), a widely utilized non-ionic detergent, with lipid bilayers. By examining the physicochemical principles governing this interaction, this document provides a comprehensive resource for optimizing experimental conditions and interpreting results in membrane protein research and drug development.

Core Mechanism: A Stepwise Solubilization Process

The interaction of DDM with lipid bilayers is predominantly characterized by a three-stage model, a widely accepted framework for detergent-mediated membrane solubilization.[1][2][3] This process is driven by the amphipathic nature of DDM, which possesses a hydrophilic maltose (B56501) headgroup and a hydrophobic dodecyl tail.[4] This structure allows DDM to partition into the lipid bilayer, ultimately leading to its disruption and the formation of mixed micelles containing lipids, detergent, and, if present, membrane proteins.[4][5]

The solubilization process can be summarized as follows:

-

Partitioning and Saturation: Initially, DDM monomers from the aqueous solution partition into the outer leaflet of the lipid bilayer.[3][6] This incorporation continues until the bilayer becomes saturated with detergent molecules. This stage is characterized by the maintenance of the vesicular structure, although with altered physical properties.

-

Membrane Lysis and Mixed Micelle Formation: As the concentration of DDM increases beyond the saturation point, the bilayer integrity is compromised. The membrane begins to break down, leading to the formation of various intermediate structures, including lipid-detergent mixed micelles.[1][7] In some cases, a viscous "gel-like" phase composed of long, thread-like micelles has been observed during this transition.[2]

-

Complete Solubilization: At sufficiently high DDM concentrations, the entire lipid bilayer is disrupted, resulting in a solution of mixed micelles. These micelles are typically spherical or ellipsoidal structures where the hydrophobic tails of both lipids and DDM are sequestered from the aqueous environment, and the hydrophilic headgroups are exposed.[4]

The efficiency and pathway of solubilization can be influenced by factors such as temperature and the lipid composition of the bilayer.[6] For instance, DDM is considered a "slow" solubilizer, meaning its translocation across the bilayer (flip-flop) is relatively slow, which can influence the kinetics and intermediates of the solubilization process.[3][6]

Quantitative Parameters of DDM-Lipid Interaction

The interaction of DDM with lipid bilayers can be quantified by several key parameters. These values are crucial for designing experiments and ensuring the complete and gentle solubilization of membrane proteins.

| Parameter | Value | Lipid System/Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.15 mM (0.0087%) | Aqueous Buffer | [4][8] |

| Aggregation Number | 98 - 140 | Pure DDM micelles | [9] |

| Saturation Ratio (Rsat) | ~1.0 (mol DDM/mol phospholipid) | Large unilamellar liposomes | [2] |

| Solubilization Ratio (Rsol) | ~1.6 (mol DDM/mol phospholipid) | Large unilamellar liposomes | [2] |

Note: Rsat represents the molar ratio of detergent to phospholipid at which the lamellar-to-micellar transition begins, while Rsol is the ratio at which solubilization is complete. These values can vary depending on the specific lipid composition and experimental conditions.

Visualizing the Molecular Dance: Signaling Pathways and Workflows

To better illustrate the complex processes involved in DDM-lipid bilayer interactions, the following diagrams, generated using the DOT language, provide a visual representation of the solubilization pathway and a typical experimental workflow for studying these interactions.

References

- 1. Lipid-Detergent Phase Transitions During Detergent-Mediated Liposome Solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new "gel-like" phase in dodecyl maltoside-lipid mixtures: implications in solubilization and reconstitution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 6. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Interactions of Lipids and Detergents with a Viral Ion Channel Protein: Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to non-ionic detergents for membrane protein research.

An In-depth Technical Guide to Non-ionic Detergents for Membrane Protein Research

Introduction to Non-ionic Detergents in Membrane Protein Science

Membrane proteins are integral to cellular function, acting as channels, transporters, receptors, and enzymes.[1][2][3] However, their hydrophobic nature makes them notoriously difficult to study in aqueous environments.[3] To extract these proteins from their native lipid bilayer and keep them soluble for purification and characterization, researchers rely on amphipathic molecules called detergents.[4][5][6]

Non-ionic detergents are a class of surfactants that possess a polar, uncharged hydrophilic head group and a non-polar hydrophobic tail.[1][4][5] This structure allows them to disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins, effectively wrapping around the protein's hydrophobic transmembrane domains to create a soluble protein-detergent complex.[1][5][6]

Compared to their ionic (anionic or cationic) and zwitterionic counterparts, non-ionic detergents are considered "mild" because they typically do not disrupt protein-protein interactions or denature the protein.[2][4][7] This property is crucial for preserving the native structure and biological activity of the protein, making non-ionic detergents the preferred choice for most applications in structural biology and functional assays.[1][2][5]

Core Properties of Non-ionic Detergents

The behavior of a detergent in solution is governed by several key physicochemical properties. Understanding these parameters is essential for selecting the appropriate detergent for a specific membrane protein and experimental goal.

-

Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers begin to self-assemble into larger, ordered structures called micelles.[5][6][8] Below the CMC, detergents exist as monomers. Above the CMC, any additional detergent will form micelles.[6] For effective membrane solubilization, the detergent concentration must be significantly above its CMC.[8] The CMC is influenced by factors such as temperature, pH, and ionic strength.[6][8]

-

Aggregation Number (N): This refers to the average number of detergent monomers that form a single micelle.[6][7]

-

Micelle Molecular Weight: This is the combined molecular weight of the monomers within a micelle (Aggregation Number × Monomer Molecular Weight). The size of the micelle is a critical consideration, especially for structural studies using techniques like NMR and cryo-EM, where a large detergent micelle can obscure the protein or increase the overall particle size, complicating analysis.[2][7][9]

-

Hydrophile-Lipophile Balance (HLB): The HLB is a measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule, typically on a scale from 0 to 20.[10][11] A lower HLB value indicates a more lipophilic (oil-soluble) molecule, while a higher HLB value indicates a more hydrophilic (water-soluble) molecule.[11] For detergent applications, an HLB value between 13 and 16 is generally effective.[10] The solubilizing power of a detergent can be influenced by its HLB value.[12]

Table 1: Properties of Common Non-ionic Detergents

| Detergent | Abbreviation | MW (Da) | CMC (mM) | CMC (% w/v) | Aggregation Number (N) | Micelle MW (kDa) | HLB | Common Applications |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.6 | 0.17 | 0.0087 | 78-140 | 40-71 | - | Most widely used for solubilization, purification, and crystallization of membrane proteins.[2][3][7] |

| n-Decyl-β-D-maltopyranoside | DM | 482.6 | 1.8 | 0.087 | 73-123 | 35-59 | - | Similar to DDM but with a shorter alkyl chain; can be slightly more destabilizing.[2][7] |

| n-Octyl-β-D-glucopyranoside | OG | 292.4 | 20-25 | 0.58-0.73 | 27-100 | 8-29 | - | High CMC makes it easily removable by dialysis; useful for reconstitution experiments.[2][7] |

| Triton X-100 | ~625 | 0.2-0.9 | 0.012-0.056 | 100-155 | 62-90 | 13.5 | General purpose for cell lysis and initial protein extraction; strong UV absorbance can interfere with protein quantification.[2][7][12][13] | |

| Lauryl Maltose Neopentyl Glycol | LMNG | 1043.2 | 0.01 | 0.001 | ~40 | ~42 | - | Newer generation detergent, excellent for stabilizing GPCRs and other sensitive proteins for structural studies.[7][14] |

| Digitonin | 1229.3 | 0.25-0.5 | 0.03-0.06 | ~60 | ~70-75 | - | Extracted from plants, known for its mildness and utility in cryo-EM studies of eukaryotic proteins.[2][7] | |

| Polyoxyethylene (8) dodecyl ether | C12E8 | 582.9 | 0.087 | 0.0051 | 120 | 70 | 13.1 | A polyoxyethylene-based detergent used in various applications.[7] |

Mechanism of Membrane Protein Solubilization

The extraction of a membrane protein from the lipid bilayer is a multi-step process. Initially, detergent monomers partition into the membrane. As their concentration in the bilayer increases, the membrane becomes saturated and begins to break apart, forming mixed micelles containing lipids, detergent molecules, and the protein of interest. Finally, the protein is fully encapsulated within a detergent micelle, rendering it soluble in the aqueous buffer.

References

- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. agscientific.com [agscientific.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. pure.rug.nl [pure.rug.nl]

- 8. cusabio.com [cusabio.com]

- 9. Solution NMR investigations of integral membrane proteins: challenges and innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 14. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of n-Dodecyl-β-D-maltoside (DDM) in Preserving Protein Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science and drug discovery, maintaining the structural and functional integrity of proteins is paramount. This is particularly challenging for membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Among the arsenal (B13267) of tools available to researchers, the non-ionic detergent n-Dodecyl-β-D-maltoside (DDM) has emerged as a cornerstone for the solubilization, purification, and stabilization of these critical cellular components. This technical guide delves into the core functions of DDM, providing a comprehensive overview of its mechanism of action, quantitative properties, and practical applications, complete with detailed experimental protocols and visual workflows.

The Mechanism of DDM-Mediated Protein Stabilization

At its core, DDM's efficacy lies in its amphipathic nature. Composed of a hydrophilic maltose (B56501) head group and a hydrophobic dodecyl tail, DDM molecules self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[1] When introduced to a membrane protein, these micelles act as a surrogate for the native lipid bilayer.

The hydrophobic tails of DDM interact with the transmembrane domains of the protein, shielding them from the aqueous environment and preventing aggregation and denaturation.[1] Simultaneously, the hydrophilic head groups face outward, rendering the protein-detergent complex soluble. This gentle mechanism of extraction and solubilization is crucial for preserving the native conformation and, consequently, the biological activity of the protein.[1][2]

Quantitative Properties of DDM and Other Common Detergents

The selection of an appropriate detergent is a critical step in any protein purification strategy. The table below summarizes the key quantitative properties of DDM and compares them with other commonly used detergents in protein research. A lower CMC is often advantageous as it means less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications like crystallography and functional assays.[3]

| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.15 - 0.2[4][5] | ~135-140[5][6] | ~65-70[3][7] |

| n-Decyl-β-D-maltoside | DM | Non-ionic | 1.8 - 2.44[7][8] | ~86-103[5] | ~40[7] |

| n-Undecyl-β-D-maltoside | UDM | Non-ionic | 0.59 - 0.67[7][8] | - | ~50[7] |

| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20 - 25[9] | - | - |

| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01[7] | - | ~91[7] |

| CHAPS | - | Zwitterionic | 8 - 10[7] | - | ~6[7] |

| Cymal-5 | - | Non-ionic | ~2.5[7] | - | ~23[7] |

Impact of DDM on Protein Thermostability

A key indicator of a protein's stability is its melting temperature (Tm), the temperature at which 50% of the protein is unfolded.[8] The addition of DDM has been shown to significantly influence the thermostability of proteins. For instance, studies on the multidrug resistance transporter MdtM revealed a substantial increase in its melting temperature when purified with a modified protocol using DDM, indicating enhanced stability.[9] Conversely, in some contexts, DDM can cause a slight decrease in the Tm of soluble protein domains, suggesting that its primary stabilizing effect is on the transmembrane regions.[8]

| Protein | Condition | Tm (°C) | Change in Tm (°C) | Reference |

| Multidrug Resistance Transporter (MdtM) | Unmodified protocol with DDM | 47 ± 1.5 | - | |

| Multidrug Resistance Transporter (MdtM) | Modified protocol with DDM | 55 ± 1.0 | +8 | [9] |

| Multidrug Resistance Transporter (MdtM) | In UDM | 44 ± 0.6 | - | [9] |

| Multidrug Resistance Transporter (MdtM) | In DM | 45 ± 0.8 | - | [9] |

| Serotonin Transporter (SERT) | 1% DDM | 25 | - | |

| Serotonin Transporter (SERT) | 0.1% DDM | 28 | +3 | |

| Serotonin Transporter (SERT) | 0.01% DDM | 31 | +6 | |

| μ-Opioid Receptor (MOR) | In DDM | 21.9 | - | [10] |

| μ-Opioid Receptor (MOR) | In MNG-10,10 | 30.8 | +8.9 (vs. DDM) | [10] |

Experimental Protocols

Membrane Protein Extraction from E. coli

This protocol provides a general framework for the extraction of a His-tagged membrane protein from E. coli using DDM.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme, DNase I

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1% (w/v) DDM

-

Ultracentrifuge

Procedure:

-

Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes to facilitate lysis.

-

Further disrupt the cells by sonication on ice.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and inclusion bodies.

-

Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

-

Pellet the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

-

Stir gently on a rocker at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant now contains the solubilized membrane protein-DDM complexes and is ready for purification.[11]

Membrane Protein Extraction and Solubilization Workflow.

Immobilized Metal Affinity Chromatography (IMAC) Purification

This protocol outlines the purification of a His-tagged membrane protein solubilized in DDM.

Materials:

-

Solubilized membrane protein in DDM

-

IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, DDM at 1-2x CMC (e.g., 0.03%)

-

IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, DDM at 1-2x CMC (e.g., 0.03%)

-

Ni-NTA or other suitable IMAC resin

-

Chromatography column

Procedure:

-

Equilibrate the IMAC column with 5-10 column volumes (CV) of IMAC Wash Buffer (without the higher imidazole concentration).

-

Load the solubilized protein sample onto the column.

-

Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with IMAC Elution Buffer, collecting fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the pure fractions and proceed with downstream applications or buffer exchange if necessary.[6][11]

On-Column Detergent Exchange

For certain applications, it may be necessary to exchange DDM for a different detergent. This can be efficiently performed on an affinity column.[12]

Procedure:

-

Bind the DDM-solubilized protein to the equilibrated affinity column as described above.

-

Instead of proceeding directly to elution, wash the column extensively (10-20 CV) with a buffer containing the new detergent at a concentration above its CMC.

-

The higher concentration of the new detergent will displace the DDM from the protein-detergent complex.

-

Elute the protein in the presence of the new detergent using the appropriate elution buffer.[12]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures changes in protein thermal stability in the presence of different detergents or ligands.[13]

Materials:

-

Purified protein in DDM

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

96-well PCR plates

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a master mix containing the purified protein and SYPRO Orange dye in the appropriate buffer.

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add different detergents, ligands, or buffer conditions to be tested to the individual wells.

-

Seal the plate and place it in the real-time PCR instrument.

-

Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

-

As the protein unfolds, it exposes hydrophobic regions that bind to the dye, causing an increase in fluorescence.

-

The midpoint of this transition is the Tm. An increase in Tm indicates stabilization of the protein.[13][14]

DDM in Drug Development and Delivery

Beyond its role in basic research, DDM is increasingly being utilized in the pharmaceutical industry, primarily as an excipient in drug formulations to enhance the delivery of poorly soluble drugs.[2]

Mechanism of Absorption Enhancement: DDM has been shown to improve the bioavailability of intranasally and orally administered drugs through two primary mechanisms:

-

Paracellular Transport: DDM transiently loosens the tight junctions between epithelial cells, allowing drugs to pass through the mucosal barrier more easily.[2]

-

Transcellular Transport: Its amphipathic nature facilitates the transport of both hydrophilic and hydrophobic drugs across cell membranes.[2]

Studies have demonstrated that low concentrations of DDM (<0.5%) can significantly improve the absorption of a wide range of molecules, including peptides and small-molecule drugs.[2]

DDM-Mediated Enhancement of Drug Delivery.

DDM in Structural Biology of GPCRs

G protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding their structure is crucial for drug design. DDM has been instrumental in the structural determination of numerous GPCRs.[15]

The general workflow for the structural analysis of a GPCR using DDM involves:

-

Expression and Membrane Preparation: The GPCR is overexpressed in a suitable cell line (e.g., insect or mammalian cells), and the cell membranes containing the receptor are isolated.

-

Solubilization: The membranes are solubilized with DDM to extract the GPCR in a stable, active conformation. Often, a specific ligand is included during solubilization to stabilize a particular conformational state.[15][16]

-

Purification: The DDM-solubilized GPCR is purified using affinity chromatography (e.g., against an antibody or a His-tag). During this process, the detergent may be exchanged for one more amenable to crystallization or cryo-EM.[15]

-

Structural Determination: The purified and stabilized GPCR-ligand-detergent complex is then used for X-ray crystallography or single-particle cryo-electron microscopy to determine its three-dimensional structure.[17]

Workflow for GPCR Structural Determination using DDM.

Conclusion

n-Dodecyl-β-D-maltoside has proven to be an indispensable tool in the fields of protein science and drug development. Its mild, non-denaturing properties make it highly effective for the solubilization and stabilization of challenging membrane proteins, enabling their detailed structural and functional characterization. Furthermore, its ability to enhance drug absorption opens up new avenues for the formulation and delivery of therapeutics. As research into complex biological systems continues to advance, the role of DDM as a critical enabling reagent is set to expand, further empowering scientists to unravel the mysteries of protein function and develop innovative medicines.

References

- 1. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02560F [pubs.rsc.org]

- 11. Purification of His-tagged membrane proteins from detergent-solubilized membranes [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into the process of GPCR-G protein complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and functional characterization of G protein–coupled receptors with deep mutational scanning | eLife [elifesciences.org]

- 17. mdpi.com [mdpi.com]

A Gentle Hand for Fragile Molecules: A Technical Guide to Lauryl Maltoside

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological macromolecules, maintaining structural and functional integrity is paramount. This is especially true for membrane proteins, which are notoriously challenging to study due to their hydrophobic nature. The choice of surfactant is a critical determinant for the successful isolation, stabilization, and characterization of these vital cellular components. Among the vast array of available detergents, n-dodecyl-β-D-maltopyranoside, commonly known as lauryl maltoside or DDM, has emerged as a gold standard. Its gentle, non-denaturing properties make it an indispensable tool in structural biology and drug development.[1][2]

This technical guide provides an in-depth overview of lauryl maltoside, its physicochemical properties, and its applications in the study of biological macromolecules. We will delve into detailed experimental protocols and the mechanisms by which DDM preserves the native state of proteins, facilitating groundbreaking research in fields such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2]

Physicochemical Properties of Lauryl Maltoside (DDM)

Lauryl maltoside is a non-ionic surfactant composed of a hydrophilic maltose (B56501) headgroup and a hydrophobic 12-carbon alkyl chain.[2] This unique structure imparts a mildness that is highly effective at disrupting lipid bilayers to solubilize membrane proteins while preserving their native structure and function.[2] The table below summarizes the key quantitative properties of DDM, offering a comparison with other commonly used non-ionic detergents.

| Property | Lauryl Maltoside (DDM) | Decyl Maltoside (DM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Octyl Glucoside (OG) |

| Molecular Weight ( g/mol ) | 510.62 | - | - | - |

| Critical Micelle Concentration (CMC) in H₂O | ~0.17 mM (0.0087%)[1][3] | - | Very Low[4] | ~20 mM[4] |

| CMC in 0.2 M NaCl | ~0.12 mM[5] | - | - | - |

| Aggregation Number | ~78-149[5] | - | - | - |

| Micelle Molecular Weight (kDa) | ~50-70 | - | - | - |

Data compiled from multiple sources. Values can vary slightly based on experimental conditions.

Applications in Macromolecular Research

The gentle nature of DDM makes it a preferred choice for a wide range of applications involving sensitive biological macromolecules.

-

Solubilization and Purification of Membrane Proteins: DDM is extensively used to extract membrane proteins, such as G-protein coupled receptors (GPCRs) and ion channels, from their native lipid environment.[1][2] Its effectiveness lies in its ability to form stable mixed micelles with the protein, maintaining its structural integrity.[2]

-

Structural Biology: DDM is a favored detergent in high-resolution structural analysis techniques like X-ray crystallography and cryo-EM.[1][2] A significant number of the membrane protein structures deposited in the Protein Data Bank were determined using DDM.[6]

-

Enzyme Stabilization and Reactivation: DDM has been shown to stabilize the activity of various enzymes, including lipases, ATPases, and cytochrome complexes.[1][2] It can also aid in the refolding and reactivation of enzymes that have been denatured.[7][8] For instance, in the presence of lauryl maltoside, the reactivation of adenosine (B11128) deaminase increased to 98%.[7]

-

Drug Development: By preserving the native conformation of target proteins, DDM facilitates more accurate drug screening and design.[9]

A 2014 study demonstrated the protective effects of DDM on recombinant human interferon beta-1b, showing an 8°C increase in its melting temperature and a significant increase in its helical structure, which suppressed aggregation.[10] Another study highlighted that DDM was more effective than Polysorbate 20 in preventing aggregation and conformational changes of the same protein when exposed to light.[11][12]

Experimental Protocols

General Protocol for Membrane Protein Extraction and Solubilization

This protocol provides a general workflow for the extraction and solubilization of a target membrane protein from E. coli. Optimization of detergent concentration and incubation times is often necessary for each specific protein.

1. Cell Lysis and Membrane Preparation:

- Resuspend E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

- Lyse cells using a French press or sonication.

- Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris and inclusion bodies.[13]

- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the cell membranes.[13]

- Discard the supernatant and wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.

2. Solubilization of Membrane Proteins:

- Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing DDM. A common starting concentration is 1% (w/v) DDM.[13]

- Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

- Centrifuge at 100,000 x g for 1 hour to pellet any unsolubilized membrane fragments.

- The supernatant now contains the solubilized membrane proteins.

3. Protein Purification:

- The solubilized protein can be purified using various chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

- It is crucial to include a lower concentration of DDM (typically just above its CMC, e.g., 0.02-0.05%) in all chromatography buffers to maintain protein solubility and stability.

Caption: Workflow for membrane protein purification using Lauryl Maltoside.

Mechanism of Gentle Solubilization

The efficacy of DDM in preserving protein structure stems from its mechanism of action on the lipid bilayer. The process can be conceptualized in three stages, as described by the "three-stage model" of detergent solubilization.

-

Partitioning: At low concentrations, DDM monomers partition into the lipid bilayer.

-

Saturation and Destabilization: As the concentration of DDM increases, the bilayer becomes saturated, leading to the formation of mixed lipid-detergent micelles. This is the onset of solubilization.[14][15]

-

Complete Solubilization: At concentrations well above the CMC, the entire lipid bilayer is disrupted, and the membrane proteins are encapsulated within DDM micelles.

DDM's bulky maltose headgroup and appropriate alkyl chain length are key to its gentle nature. Unlike harsh ionic detergents that can strip away essential lipids and unfold proteins, DDM forms a protective micellar shield around the hydrophobic transmembrane domains, mimicking the native lipid environment and preserving the protein's tertiary and quaternary structure.[16]

// Invisible edges for layout edge [style=invis]; membrane -> saturation; saturation -> protein_micelle; } }

Caption: Mechanism of membrane protein extraction by Lauryl Maltoside.

Conclusion

Lauryl maltoside's well-characterized properties and proven track record have solidified its position as a premier surfactant for the study of biological macromolecules. Its ability to gently extract and stabilize membrane proteins without denaturation is unparalleled, making it an essential reagent for researchers in structural biology, biochemistry, and pharmacology.[2][17] As technologies like cryo-EM continue to advance, enabling the study of increasingly complex and dynamic protein assemblies, the role of gentle surfactants like DDM will become even more critical in unlocking the secrets of the cell.[9]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. nbinno.com [nbinno.com]

- 3. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. cdn.anatrace.com [cdn.anatrace.com]

- 6. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of lauryl maltoside on the reactivation of several enzymes after treatment with guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of dodecyl maltoside and sodium dodecyl sulfate surfactants on the stability and aggregation of recombinant interferon Beta-1b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocol-online.org [protocol-online.org]

- 14. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dodecyl Maltoside Protects Membrane Proteins In Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Amphiphilic Virtuoso: A Technical Guide to n-Dodecyl-β-D-maltopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Dodecyl-β-D-maltopyranoside (DDM) is a non-ionic surfactant that has become an indispensable tool in the fields of biochemistry, structural biology, and pharmaceutical sciences. Its amphiphilic nature, characterized by a hydrophilic maltose (B56501) head group and a hydrophobic dodecyl tail, allows it to mimic the lipid bilayer of cell membranes, making it exceptionally effective for the solubilization, stabilization, and purification of membrane proteins. This technical guide provides an in-depth exploration of the core physicochemical properties of DDM, detailed experimental protocols for its characterization and application, and a discussion of its role in advancing our understanding of membrane protein function and its utility in drug delivery systems.

Physicochemical Properties of n-Dodecyl-β-D-maltopyranoside

The efficacy of DDM as a detergent is rooted in its well-defined physicochemical properties. These parameters are critical for designing experiments involving membrane protein extraction and for formulating drug delivery systems. A summary of these key quantitative data is presented in Table 1.

| Property | Value | Conditions |

| Molecular Formula | C₂₄H₄₆O₁₁ | |

| Molecular Weight | 510.6 g/mol | |

| CAS Number | 69227-93-6 | |

| Critical Micelle Concentration (CMC) | 0.17 mM | In H₂O |

| 0.12 mM | In 0.2M NaCl | |

| Aggregation Number | 78 - 149 | In H₂O |

| Micellar Weight | ~50,000 - 72,000 Da | |

| Solubility | ≥ 20% | In water at 20°C |

Table 1: Quantitative Physicochemical Properties of n-Dodecyl-β-D-maltopyranoside. This table summarizes the key physical and chemical characteristics of DDM, which are essential for its application in research and development. Data compiled from multiple sources.[1][2][3][4]

The Amphiphilic Nature and Mechanism of Action

The defining characteristic of n-dodecyl-β-D-maltopyranoside is its amphiphilicity. The molecule consists of two distinct regions: a polar, hydrophilic head composed of a maltose sugar unit, and a nonpolar, hydrophobic tail consisting of a twelve-carbon alkyl chain.[5] This dual nature drives the self-assembly of DDM molecules in aqueous solutions. Below the Critical Micelle Concentration (CMC), DDM exists predominantly as monomers. However, as the concentration increases to and above the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles. The hydrophilic heads remain exposed to the aqueous environment, creating a water-soluble superstructure with a hydrophobic core.